molecular formula C20H23ClN6O2 B2730959 3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 938916-70-2

3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2730959
CAS RN: 938916-70-2
M. Wt: 414.89
InChI Key: LILIKFYYHAAKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported to involve various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Scientific Research Applications

Synthesis and Biological Activity

Novel heterocycles related to the specified compound have been synthesized, with a focus on their antitumor activity and other biological effects. For example, derivatives of purino and triazine compounds have been developed and examined for their antitumor properties and vascular relaxing effects. The synthesis methods often involve complex chemical reactions aimed at introducing specific functional groups that might enhance the biological activity of these compounds (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial potentials of these compounds are a significant area of research. Various studies have synthesized and tested different derivatives for their activity against cancer cells and microbes. Some compounds have shown promising results, indicating their potential utility in developing new therapeutic agents. The mechanisms underlying these activities are often explored through detailed biochemical and pharmacological studies (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).

Structural Analysis

Research has also focused on determining the crystal structures of these compounds to understand better their chemical properties and how these relate to their biological activities. Structural analysis by X-ray crystallography provides insights into the molecular configurations that could be critical for the biological effects observed. This information is crucial for designing new compounds with enhanced activity and specificity (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).

Potential as Therapeutic Agents

The exploration of these compounds extends to their potential as therapeutic agents, including their antifungal, anti-HIV, and anticancer activities. This research area aims to identify new drugs that can be developed for clinical use, with a focus on compounds that exhibit strong activity with minimal side effects. The synthesis of novel derivatives and their thorough biological evaluation is a continuous effort in this field (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazole compounds, which are similar, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-4-5-6-11-27-19-22-17-16(18(28)25(3)20(29)24(17)2)26(19)12-15(23-27)13-7-9-14(21)10-8-13/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIKFYYHAAKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.